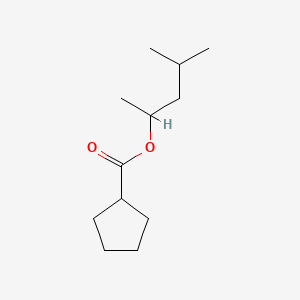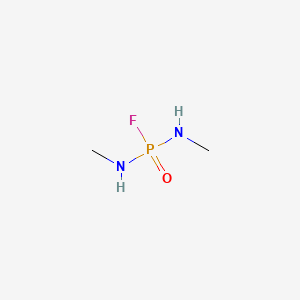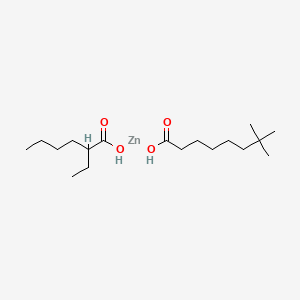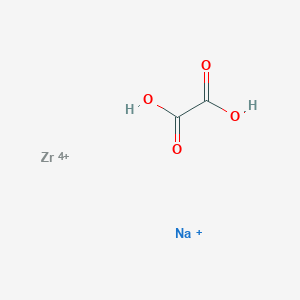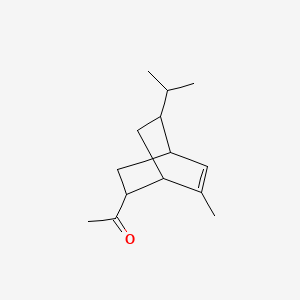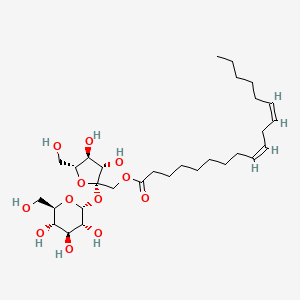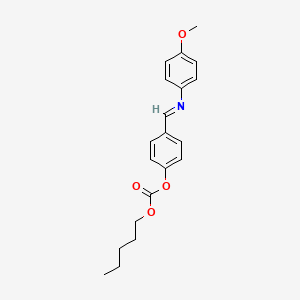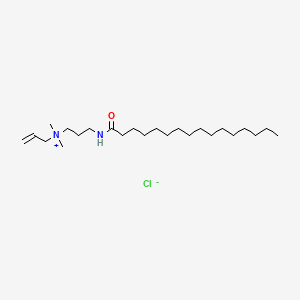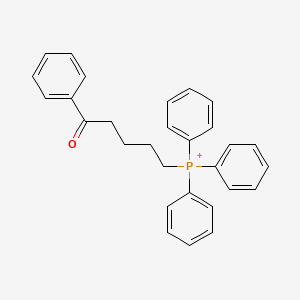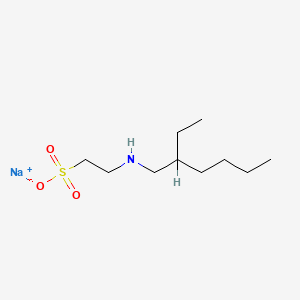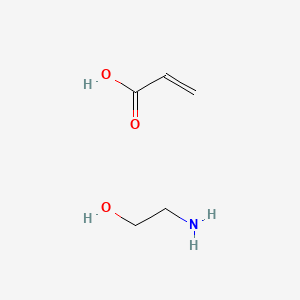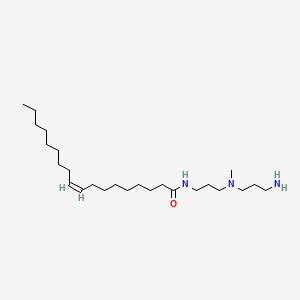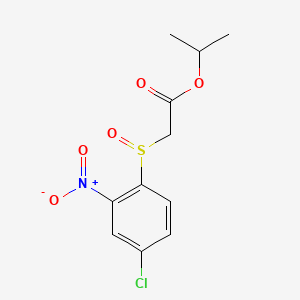![molecular formula C23H19NO5 B12667834 2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid CAS No. 71989-98-5](/img/structure/B12667834.png)
2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a benzoquinoline core substituted with a 2,4,6-trimethoxyphenyl group and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated precursor with an azide forms an azido intermediate. This intermediate undergoes further cyclization and functional group modifications to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, controlled reaction conditions, and efficient purification techniques to ensure the quality and purity of the final product.
化学反応の分析
Types of Reactions
2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Phenylquinoline-1-carboxylic acid
- 2-(2,4-Dimethoxyphenyl)quinoline-1-carboxylic acid
- **2-(2,4,6-Trimethoxyphenyl)quin
特性
CAS番号 |
71989-98-5 |
|---|---|
分子式 |
C23H19NO5 |
分子量 |
389.4 g/mol |
IUPAC名 |
2-(2,4,6-trimethoxyphenyl)benzo[f]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C23H19NO5/c1-27-14-10-18(28-2)21(19(11-14)29-3)16-12-24-17-9-8-13-6-4-5-7-15(13)20(17)22(16)23(25)26/h4-12H,1-3H3,(H,25,26) |
InChIキー |
MANIUUXMEXENNG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C2=CN=C3C=CC4=CC=CC=C4C3=C2C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


